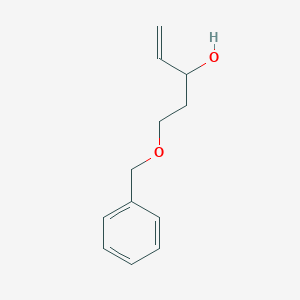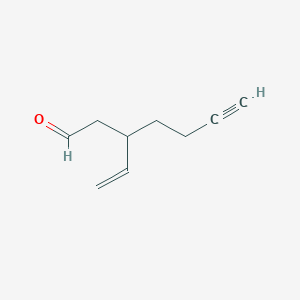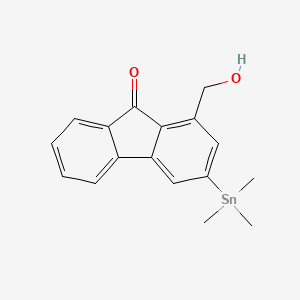
5-(Benzyloxy)pent-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)pent-1-EN-3-OL is an organic compound with the molecular formula C12H16O2 It features a benzyl ether group attached to a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pent-1-EN-3-OL can be synthesized through the reaction of pent-1-en-3-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of pent-1-en-3-ol is replaced by the benzyl group from benzyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pent-1-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 5-(Benzyloxy)pentanol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)pent-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pent-1-EN-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentan-1-ol: Similar structure but lacks the double bond.
5-Phenylpent-1-en-3-ol: Similar structure but with a phenyl group instead of a benzyl ether.
Uniqueness
5-(Benzyloxy)pent-1-EN-3-OL is unique due to the presence of both a benzyl ether group and a double bond, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
| 117661-29-7 | |
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-phenylmethoxypent-1-en-3-ol |
InChI |
InChI=1S/C12H16O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 |
InChI Key |
FSYFPYIMEHWSTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
